molecular formula C9H18F3NOSi B124448 n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide CAS No. 77377-52-7

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

Cat. No.: B124448
CAS No.: 77377-52-7
M. Wt: 241.33 g/mol
InChI Key: QRKUHYFDBWGLHJ-UHFFFAOYSA-N
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Description

N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (CAS 77377-52-7) is a silylating agent widely used in gas chromatography-mass spectrometry (GC-MS) for derivatizing polar compounds, including amino acids, carboxylic acids, and phenols, to enhance their volatility and thermal stability . Its structure combines a tert-butyldimethylsilyl (TBDMS) group with a trifluoroacetamide moiety, enabling selective and efficient derivatization of hydroxyl, amino, and carboxyl functional groups. This reagent is often employed with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst to improve reaction efficiency .

Properties

IUPAC Name

N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKUHYFDBWGLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F3NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50998589
Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
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Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
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CAS No.

77377-52-7
Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
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Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
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Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
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Preparation Methods

The most frequently cited method involves the reaction of N-methyl-2,2,2-trifluoroacetamide with TBDMSCl in the presence of sodium hydride (NaH) as a base . Key parameters include:

ParameterSpecification
Solvent System Benzene:Acetonitrile (1:1 v/v)
Base Sodium hydride (1.0 equiv)
Temperature 4°C
Reaction Time 2–4 hours
Yield 91%

The base deprotonates the amide nitrogen of N-methyltrifluoroacetamide, enhancing its nucleophilicity for silylation. The reaction proceeds via an SN2S_N2 mechanism, where the silicon atom in TBDMSCl is attacked by the deprotonated amide . Post-synthesis purification typically involves vacuum distillation, with the product exhibiting a boiling point of 168–175°C and a density of 1.036 g/mL .

Triethylamine-Catalyzed Alternative Approach

An optimized procedure replaces NaH with triethylamine (Et3_3N) in dichloromethane (DCM) at ambient temperature . This method reduces exothermic risks and simplifies handling:

ParameterSpecification
Solvent Dichloromethane
Catalyst Triethylamine (1.2 equiv)
Temperature 25°C
Reaction Time 1–2 hours
Yield 95%

The milder base facilitates comparable efficiency while avoiding the moisture sensitivity of NaH. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic 1H^{1}H signals at δ 0.12 ppm (Si–CH3_3) and δ 1.02 ppm (C(CH3_3)3_3) .

Mechanistic Insights and Kinetic Considerations

The silylation mechanism involves two critical steps:

  • Deprotonation : The base abstracts the amide proton, generating a nucleophilic nitrogen center.

  • Silyl Transfer : TBDMSCl undergoes nucleophilic attack, forming the Si–N bond and releasing HCl .

The reaction rate is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state .

  • Steric Effects : The tert-butyldimethylsilyl group’s bulkiness necessitates precise stoichiometry to avoid side reactions .

Purification and Quality Control

Post-synthesis steps ensure high purity (>95% by GC) :

  • Vacuum Distillation : Removes unreacted starting materials and byproducts .

  • Moisture Control : Storage under inert gas (argon/nitrogen) prevents hydrolysis, as MTBSTFA reacts vigorously with water .

Analytical validation includes:

  • Gas Chromatography : Retention time consistency against commercial standards .

  • Mass Spectrometry : Molecular ion peak at m/z 241.33 .

Comparative Analysis of Methods

AspectNaH Method Et3_3N Method
Reaction Conditions Low temperature (4°C)Ambient temperature
Safety High (pyrophoric base)Moderate
Scalability Limited by exothermsSuitable for large-scale
Purity 91–95%95–97%

Industrial-Scale Production Considerations

Commercial synthesis (e.g., Thermo Scientific, TCI Chemicals) prioritizes:

  • Catalyst Recycling : Recovery of Et3_3N via distillation .

  • Byproduct Management : Neutralization of HCl with aqueous sodium bicarbonate .

  • Storage : Packaged in amber glass vials with desiccants to prevent moisture ingress .

Challenges and Optimization Strategies

  • Moisture Sensitivity : Even trace water degrades MTBSTFA, necessitating anhydrous conditions .

  • Side Reactions : Excess TBDMSCl may lead to disilylation, mitigated by stoichiometric control .

  • Cost Efficiency : Benzene substitution with toluene reduces toxicity without compromising yield .

Chemical Reactions Analysis

Types of Reactions: N-(tert-But

Biological Activity

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide (TBDMS-NMTA) is a compound widely used in organic synthesis, particularly in the derivatization of alcohols and amines for gas chromatography-mass spectrometry (GC-MS) analysis. Its biological activity has garnered attention in various studies, highlighting its role in metabolic processes and potential applications in pharmaceuticals.

TBDMS-NMTA is a silylating agent that enhances the volatility and thermal stability of polar compounds, facilitating their analysis by GC-MS. The mechanism of action primarily involves the formation of stable silyl ethers, which are less polar than their parent alcohols or amines. This property is crucial for improving the detection limits and resolution in chromatographic techniques.

1. Metabolic Pathways

Research indicates that TBDMS-NMTA can influence metabolic pathways by altering the bioavailability of certain metabolites. For instance, its use in the derivatization of amino acids has shown to enhance the detection of these compounds in biological samples, allowing for more accurate metabolic profiling. This is particularly useful in studies examining the gut microbiome's effect on host metabolism, where metabolites like amino acids play critical roles.

2. Case Studies

  • Study on Gut Microbiota : A study involving gnotobiotic mice demonstrated that TBDMS-NMTA facilitated the analysis of metabolites produced by gut bacteria. By enhancing the detection of specific metabolites like fructoselysine, researchers were able to map out metabolic changes associated with dietary interventions . This highlights TBDMS-NMTA's role not only as a derivatizing agent but also as a tool for understanding complex biological interactions.
  • Cancer Research : In another case study, TBDMS-NMTA was utilized to analyze serum samples from cancer patients. The derivatization process improved the identification of potential biomarkers for cancer diagnosis and progression, showcasing its utility in clinical research settings .

Data Tables

Study Objective Findings
Gnotobiotic Mice StudyAnalyze gut microbiota metabolitesEnhanced detection of fructoselysine and other metabolites
Cancer Biomarker IdentificationIdentify serum biomarkersImproved identification of metabolites related to cancer

Research Findings

  • Bioactivity Assessment : TBDMS-NMTA has been shown to possess low toxicity levels, making it suitable for biological applications. Its ability to stabilize reactive intermediates allows for prolonged metabolic activity studies without significant degradation of the analytes .
  • Application in Drug Development : The compound's effectiveness in improving analytical sensitivity has implications for drug development processes, particularly in pharmacokinetics where understanding metabolite behavior is crucial.

Scientific Research Applications

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

MTBSTFA is primarily employed as a derivatizing agent in GC-MS analysis. It effectively modifies hydroxyl, carboxyl, thiol, and amine groups, making them more volatile and thermally stable for analysis.

  • Applications:
    • Derivatization of amino acids and hydroxylated fluorenes.
    • Silylation of alcohols, amines, phenols, and carboxylic acids.

Table 1: Efficiency of MTBSTFA in Derivatization

Compound TypeReaction TimeYield (%)Notes
Amino Acids5-20 min>96Fast reaction with high yield
Hydroxylated Fluorenes10-15 min>95Suitable for GC analysis
Alcohols5-10 min>90Forms stable silyl derivatives

Functionalization of Materials

MTBSTFA can be utilized to functionalize materials such as multi-walled carbon nanotubes (MWCNTs) by introducing polar groups, which enhances their compatibility with various solvents and matrices.

  • Applications:
    • Functionalization of MWCNTs for improved dispersion in polymer matrices.

Case Study: Functionalization of MWCNTs

A study demonstrated that treating MWCNTs with MTBSTFA significantly improved their dispersion in aqueous solutions, leading to enhanced mechanical properties in composite materials.

Synthesis of Silylated Derivatives

MTBSTFA is used in the synthesis of various silylated derivatives that exhibit stability under mass spectrometric conditions. This property is particularly beneficial for analyzing sensitive compounds.

  • Applications:
    • Synthesis of N-tert-butyldimethylsilyl derivatives from nitrogen mustards.

Table 2: Stability of Silylated Compounds

CompoundStability (m/z)Application Area
N-tert-butyldimethylsilyl derivativesStable quasimolecular ionsMass spectrometry analysis
Hydrolysis products of nitrogen mustardsHigh stabilityToxicological studies

Analytical Chemistry Applications

MTBSTFA has been extensively used in various analytical techniques beyond GC-MS, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

  • Applications:
    • Derivatization for LC-MS to enhance sensitivity.

Case Study: Analysis of Non-Steroidal Anti-Inflammatory Drugs

Research involving the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs) using MTBSTFA showed improved detection limits and resolution during chromatographic separation.

Comparison with Similar Compounds

Comparison with Similar Silylating Agents

The following table summarizes key differences between MTBSTFA and structurally related silylating reagents:

Compound CAS Number Molecular Formula Molecular Weight Silyl Group Reactivity Stability Typical Applications
MTBSTFA 77377-52-7 C₉H₁₈F₃NOSi 257.33 g/mol tert-Butyldimethylsilyl (TBDMS) Moderate to high (acidic substrates) High (resistant to hydrolysis) Amino acids, hydroxyl/carboxylic acids, phenols, polar metabolites
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) 25561-30-2 C₈H₁₈F₃NOSi₂ 341.46 g/mol Trimethylsilyl (TMS) High (broad substrate range) Moderate (prone to hydrolysis) Sterols, sugars, less acidic compounds
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) 24589-78-4 C₆H₁₂F₃NOSi 199.25 g/mol Trimethylsilyl (TMS) Very high (fast reaction kinetics) Low to moderate Small polar metabolites, volatile compounds requiring rapid derivatization
TMSCl (Trimethylsilyl chloride) 75-77-4 C₃H₉ClSi 108.64 g/mol Trimethylsilyl (TMS) High (requires basic catalysts) Low (highly moisture-sensitive) Limited to anhydrous conditions; often used with amines or alcohols

Key Findings from Comparative Studies

Reactivity and Selectivity MTBSTFA exhibits superior selectivity for acidic substrates (e.g., phenols, carboxylic acids) due to the electron-withdrawing trifluoroacetamide group, which enhances its affinity for deprotonated functional groups . BSTFA and MSTFA, with trimethylsilyl groups, demonstrate broader reactivity but are less effective for sterically hindered or weakly acidic analytes .

Derivative Stability TBDMS derivatives (from MTBSTFA) are significantly more resistant to hydrolysis compared to TMS derivatives (from BSTFA/MSTFA), making MTBSTFA preferable for long-term sample storage or humid environments . For example, TBDMS-derivatized amino acids remain stable for weeks under refrigeration, whereas TMS derivatives degrade within days .

Chromatographic Performance

  • The bulky TBDMS group in MTBSTFA derivatives reduces column bleed and improves peak resolution for high-molecular-weight compounds (e.g., long-chain fatty acids, aromatic acids) .
  • In contrast, BSTFA derivatives may co-elute with matrix interferents in complex samples like sewage effluent or biological fluids .

Sensitivity in Trace Analysis

  • BSTFA outperforms MTBSTFA in sub-ppt-level detection of sterols (e.g., estradiol) due to higher derivatization efficiency under optimized conditions .
  • MTBSTFA excels in quantifying acidic metabolites (e.g., lactic acid, succinic acid) in microbial or plant matrices, achieving detection limits as low as 0.1 µg/L .

Practical Considerations

  • MTBSTFA requires higher reaction temperatures (70–95°C) and longer incubation times (30–60 minutes) compared to MSTFA (60°C, 1 hour) .
  • BSTFA is more cost-effective for routine analyses but less suitable for high-throughput workflows due to its sensitivity to moisture .

Q & A

What is the primary role of MTBSTFA in gas chromatography-mass spectrometry (GC-MS) analysis?

MTBSTFA is a silylation reagent used to derivatize polar functional groups (e.g., -OH, -NH, -SH) in analytes, enhancing their volatility and thermal stability for GC-MS detection. A typical protocol involves:

  • Incubating the dried sample with MTBSTFA at 70–80°C for 30 minutes to form tert-butyldimethylsilyl (TBDMS) derivatives.
  • Adding catalysts like 1% tert-butyldimethylchlorosilane (TBDMCS) to improve derivatization efficiency for sterically hindered groups .

How does MTBSTFA compare to other silylation reagents like BSTFA or MSTFA?

MTBSTFA produces derivatives 104 times more stable to hydrolysis than trimethylsilyl (TMS) derivatives (e.g., from BSTFA), making it ideal for moisture-sensitive applications. Its TBDMS derivatives also yield clearer mass spectra due to reduced fragmentation, aiding structural elucidation .

What are the critical parameters for optimizing MTBSTFA derivatization in hydroxylated metabolite analysis?

Key parameters include:

  • Temperature and time : 70–80°C for 30 minutes (prolonged heating may degrade labile compounds).
  • Catalysts : 1% TBDMCS enhances reaction with hindered hydroxyl groups .
  • Sample dryness : Moisture must be eliminated to prevent reagent deactivation .
ParameterOptimal RangeReference
Temperature70–80°C
Reaction Time30 minutes
Catalyst (TBDMCS)1% (v/v)

How can isotopic interference be mitigated when using MTBSTFA in metabolic flux analysis?

Isotopic labeling studies may exhibit retention time shifts due to heavy isotope incorporation. To address this:

  • Use high-resolution GC columns to separate isotopologues.
  • Normalize data using internal standards and correct for isotopic natural abundance .

What steps ensure derivatization completeness in complex biological matrices?

  • Sample pretreatment : Acid hydrolysis (6 M HCl, 105°C, 24 hours) for protein-bound analytes .
  • Dual extraction : Ethyl acetate partitioning followed by derivatization .
  • Internal standards : Spiked analogs validate reaction efficiency .

How should MTBSTFA be stored to maintain reactivity?

Store MTBSTFA at 0–6°C in airtight, moisture-free containers. Prolonged exposure to humidity or room temperature degrades its silylation capacity .

How to troubleshoot incomplete amino acid derivatization with MTBSTFA?

  • Verify hydrolysis : Ensure complete protein breakdown using 6 M HCl at 105°C for 24 hours .
  • Adjust derivatization conditions : Increase catalyst (TBDMCS) concentration or extend reaction time to 60 minutes for recalcitrant amines .

What are the advantages of MTBSTFA in long-term sample storage post-derivatization?

TBDMS derivatives resist hydrolysis, enabling room-temperature storage for weeks without significant degradation. This stability is critical for large-scale metabolomic studies .

Can MTBSTFA be used for carboxylic acid derivatization?

While MTBSTFA primarily targets hydroxyl, amine, and thiol groups, carboxylic acids require prior activation (e.g., methylation) or alternative reagents like BSTFA with TMCS .

How does MTBSTFA perform in high-throughput GC-MS workflows?

MTBSTFA’s rapid reaction kinetics (30-minute derivatization) and compatibility with automated sample handlers make it suitable for high-throughput applications, though column overloading must be avoided to prevent peak distortion .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide
Reactant of Route 2
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

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